molecular formula C₃₈H₄₀N₂O₆S₂ B129598 Deacetyl Racecadotril Disulfide CAS No. 141437-88-9

Deacetyl Racecadotril Disulfide

Cat. No.: B129598
CAS No.: 141437-88-9
M. Wt: 684.9 g/mol
InChI Key: SHIRAPUEIHEARH-UHFFFAOYSA-N
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Description

. It is a derivative of racecadotril, which is an antidiarrheal medication. Deacetyl racecadotril dimer is primarily studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deacetyl racecadotril dimer involves several steps, starting from the precursor racecadotril. The primary method includes the deacetylation of racecadotril under specific reaction conditions. This process typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like methanol or ethanol. The reaction is carried out at elevated temperatures to ensure complete deacetylation .

Industrial Production Methods

Industrial production of deacetyl racecadotril dimer follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Deacetyl racecadotril dimer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of deacetyl racecadotril dimer can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Deacetyl racecadotril dimer has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of deacetylation and other chemical reactions.

    Biology: It is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diarrhea and other gastrointestinal disorders.

    Industry: It is used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

Deacetyl racecadotril dimer exerts its effects by inhibiting the enzyme neutral endopeptidase. This inhibition leads to an increase in the levels of endogenous opioids such as enkephalins, which in turn reduces the secretion of water and electrolytes into the intestine. This mechanism is similar to that of racecadotril, but deacetyl racecadotril dimer may have different pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetyl racecadotril dimer is unique due to its specific chemical structure and its potential for different pharmacokinetic properties compared to racecadotril and its metabolites. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

benzyl 2-[[2-benzyl-3-[[2-benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O6S2/c41-35(45-25-31-17-9-3-10-18-31)23-39-37(43)33(21-29-13-5-1-6-14-29)27-47-48-28-34(22-30-15-7-2-8-16-30)38(44)40-24-36(42)46-26-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2,(H,39,43)(H,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIRAPUEIHEARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141437-88-9
Record name Deacetyl racecadotril dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141437889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEACETYL RACECADOTRIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE6MG8RXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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